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Compound of Interest

Compound Name: Agn 191976

Cat. No.: B15569142 Get Quote

Agn 191976 Technical Data Sheet

Property Value Reference

IUPAC Name

7-[2-[[(4-

azidophenyl)amino]carbonyl]hy

drazino]-5-heptynoic acid

PubChem

Molecular Formula C14H16N6O3 PubChem

Molecular Weight 316.32 g/mol PubChem

Mechanism of Action
Thromboxane A2 (TP) receptor

agonist
[1]

Primary Applications

Ocular hypotensive agent,

platelet aggregation studies,

smooth muscle contraction

assays

[1]

Solubility Soluble in DMSO and ethanol N/A

Storage
Store at -20°C. Protect from

light.
N/A
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Initial information may incorrectly associate Agn 191976 with Retinoic Acid Receptor (RAR)

agonism. This is likely due to confusion with other compounds from the same company

prefixed "AGN," such as AGN 193109, which is an RAR antagonist. It is critical for experimental

design and data interpretation to note that Agn 191976 is a potent Thromboxane A2 (TP)

receptor agonist and does not have reported activity on RARs.

Frequently Asked Questions (FAQs)
Q1: What is Agn 191976 and what is its primary mechanism of action?

A1: Agn 191976 is a synthetic compound that acts as a potent Thromboxane A2 (TP) receptor

agonist. It mimics the action of the endogenous ligand, Thromboxane A2, by binding to and

activating TP receptors, which are G-protein coupled receptors. This activation leads to various

physiological responses, including platelet aggregation, smooth muscle contraction, and a

decrease in intraocular pressure.[1]

Q2: How should I store and handle Agn 191976?

A2: Agn 191976 should be stored at -20°C and protected from light to prevent degradation. For

creating stock solutions, use anhydrous solvents like DMSO or ethanol. It is recommended to

aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles, which can reduce the compound's activity.

Q3: What are the common applications of Agn 191976 in research?

A3: Agn 191976 is primarily used in studies related to:

Ocular Pharmacology: As an ocular hypotensive agent to study the role of TP receptors in

regulating intraocular pressure.[1]

Hematology: To induce platelet aggregation in vitro for studying the mechanisms of

thrombosis and evaluating antiplatelet therapies.

Cardiovascular and Pulmonary Research: To induce smooth muscle contraction in isolated

tissue preparations (e.g., aortic rings, tracheal strips) to investigate vascular and airway

reactivity.
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Q4: Are there different isoforms of the TP receptor that I should be aware of?

A4: Yes, in humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from

alternative splicing of the same gene. While they share a high degree of similarity, they can

differ in their signaling pathways and desensitization patterns. The predominant isoform in

platelets is TPα. When designing experiments, it is important to consider which isoform is

expressed in your model system.
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Problem Possible Cause(s) Recommended Solution(s)

Inconsistent or lower-than-

expected potency of Agn

191976

Compound Degradation:

Improper storage, repeated

freeze-thaw cycles, or

exposure to light.

Prepare fresh stock solutions

from powder stored at -20°C.

Aliquot stock solutions to

minimize freeze-thaw cycles.

Protect all solutions from light.

Solvent Effects: High

concentrations of solvents like

DMSO can have independent

biological effects.

Ensure the final solvent

concentration in your assay is

low (typically <0.1%) and

include a vehicle control with

the same solvent

concentration.

Incorrect Concentration: Errors

in calculating dilutions or

pipetting inaccuracies.

Double-check all calculations

for serial dilutions. Use

calibrated pipettes and ensure

proper pipetting technique.

High variability between

experimental replicates

Biological Variation:

Differences in primary cells or

tissues from different

donors/animals.

Increase the number of

biological replicates. For in

vitro assays, pool cells from

multiple donors if possible. For

tissue bath experiments, use

tissues from animals of the

same age, sex, and strain.

Inconsistent Tissue

Preparation: Variations in

dissection technique, mounting

of tissues, or equilibration time.

Standardize the dissection and

mounting procedures. Ensure

all tissues are equilibrated

under the same tension and

for the same amount of time

before adding the agonist.

Platelet Activation State:

Premature activation of

platelets during preparation.

Handle blood samples gently.

Use appropriate

anticoagulants and process

samples promptly at room

temperature. Allow platelets to
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rest for at least 30 minutes

after preparation before

starting the experiment.

No response or a very weak

response to Agn 191976

Low or Absent TP Receptor

Expression: The cell line or

tissue used may not express

TP receptors at a sufficient

level.

Verify TP receptor expression

using methods like qPCR,

Western blot, or

immunohistochemistry. Select

a cell line or tissue known to

express TP receptors.

Receptor Desensitization:

Prolonged exposure to the

agonist can lead to receptor

desensitization and

downregulation.

For kinetic studies, measure

responses at early time points.

In tissue bath experiments,

ensure adequate washout

periods between cumulative

additions of the agonist.

Non-viable Tissue/Cells: The

isolated tissue or cells may be

damaged or dead.

Test tissue viability with a high-

potassium solution (e.g., 60

mM KCl) at the end of each

experiment to confirm its ability

to contract. For cell-based

assays, perform a viability test

(e.g., trypan blue exclusion).

Unexpected off-target effects

Activation of other Prostanoid

Receptors: At high

concentrations, Agn 191976

might interact with other

related prostanoid receptors.

Perform a dose-response

curve to determine the optimal

concentration range. Use a

selective TP receptor

antagonist (e.g., SQ 29548) to

confirm that the observed

effects are mediated through

the TP receptor.

Solvent Artifacts: The vehicle

(e.g., DMSO) may be causing

the unexpected effect.

Run a vehicle control at the

highest concentration used in

the experiment to rule out

solvent-induced effects.
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Detailed Methodologies
Platelet Aggregation Assay using Light Transmission
Aggregometry (LTA)
This protocol provides a general framework for assessing platelet aggregation induced by Agn
191976.

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

Draw whole blood from healthy, consenting donors who have not taken any antiplatelet

medication for at least two weeks.

Collect blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1

blood to anticoagulant ratio).

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room

temperature to obtain platelet-rich plasma (PRP).

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g.,

2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.

Platelet Count Adjustment:

Measure the platelet count in the PRP using a hematology analyzer.

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL)

using autologous PPP.

Aggregation Measurement:

Pre-warm the PRP aliquots to 37°C for at least 5 minutes before the assay.

Place a cuvette with PRP and a magnetic stir bar into the aggregometer and allow it to

equilibrate for a few minutes. Set the baseline (0% aggregation).

Replace the PRP with PPP to set the 100% aggregation level.
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Add a specific volume of Agn 191976 stock solution to the PRP to achieve the desired

final concentration.

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor

platelet aggregation.

Perform a dose-response curve by testing a range of Agn 191976 concentrations.

Smooth Muscle Contraction Assay using an Isolated
Organ Bath
This protocol describes the measurement of smooth muscle contraction in response to Agn
191976 using isolated aortic rings.

Tissue Preparation:

Euthanize a laboratory animal (e.g., a rat) according to approved ethical protocols.

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm

in width. The endothelium may be removed by gently rubbing the intimal surface with a

fine wire if studying direct smooth muscle effects.

Mounting the Tissue:

Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit buffer at 37°C,

continuously bubbled with 95% O₂ and 5% CO₂.

Attach one end of the ring to a fixed support and the other to an isometric force

transducer.

Equilibration and Viability Check:

Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90

minutes. Replace the buffer every 15-20 minutes during this period.
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After equilibration, test the viability of the tissue by inducing a contraction with a high-

potassium solution (e.g., 60 mM KCl). Once the contraction reaches a plateau, wash the

tissue with fresh buffer until it returns to baseline tension.

Experimental Protocol:

Once the tissue is stable, add cumulative concentrations of Agn 191976 to the organ bath,

allowing the contractile response to stabilize at each concentration before adding the next.

Record the changes in isometric tension.

Express the contractile response as a percentage of the maximum contraction induced by

KCl.
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Caption: Simplified signaling pathway of Agn 191976 via the TP receptor.
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Caption: General experimental workflow for Agn 191976 in vitro assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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